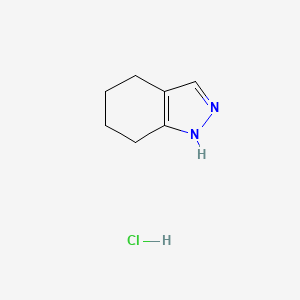

4,5,6,7-Tetrahydro-1H-indazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to form the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts and controlled reaction environments to minimize byproducts and enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrahydro-1H-indazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated indazole compounds .

Aplicaciones Científicas De Investigación

4,5,6,7-Tetrahydro-1H-indazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

- 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

- (S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride

Uniqueness

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is unique due to its specific structural features and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .

Actividad Biológica

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of the Compound

This compound is a bicyclic compound that has been utilized as a building block in the synthesis of more complex molecules. Its structure allows for interactions with various biological targets, making it valuable in both research and therapeutic contexts.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Sigma Receptors : The compound shows notable activity against sigma-1 and sigma-2 receptors. Studies indicate that it can modulate these receptors' activity, which is crucial in central nervous system (CNS) disorders and cancer .

- GSK-3β Inhibition : Recent findings suggest that tetrahydroindazoles can inhibit glycogen synthase kinase 3 beta (GSK-3β), an important player in various signaling pathways related to cancer and neurodegenerative diseases .

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, particularly against bacterial strains like Escherichia coli and Staphylococcus aureus.

Therapeutic Applications

The therapeutic implications of this compound are broad:

- Anticancer Agents : Its ability to inhibit sigma receptors and GSK-3β positions it as a candidate for cancer therapy. Compounds derived from tetrahydroindazoles have shown selective cytotoxicity against various cancer cell lines while sparing normal cells .

| Compound | Target | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| 7a | Sigma-1 | 500 | Moderate |

| 7t | Sigma-2 | 20 | High |

- Anti-inflammatory Properties : Several studies have reported significant anti-inflammatory effects in animal models. For instance, 1-aryl derivatives exhibited high anti-inflammatory activity with an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .

Study on Sigma Receptor Inhibition

A study explored the structure-activity relationship (SAR) of tetrahydroindazole derivatives. Compound 7a showed moderate activity against sigma receptors with pK_i values of 5.8 (sigma-1) and 5.7 (sigma-2). Further modifications led to enhanced potency and selectivity for sigma receptors .

GSK-3β Inhibition Study

In another study focusing on GSK-3β inhibition, a series of tetrahydroindazoles were synthesized. The most potent inhibitor demonstrated an IC50 value of 8 nM and was characterized by favorable solubility profiles suitable for further development as therapeutic agents .

Antimicrobial Activity Evaluation

Research evaluating the antimicrobial efficacy of tetrahydroindazole derivatives revealed that increasing concentrations correlated with larger zones of inhibition against E. coli and S. aureus. The most effective compounds were identified through molecular docking studies that highlighted their interactions with bacterial enzymes like DNA gyrase .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)5-8-9-7;/h5H,1-4H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWXPAPXTKTTMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681466 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18161-11-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.